molecular formula C13H19NO2 B3011429 Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate CAS No. 2311933-57-8

Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B3011429
CAS No.: 2311933-57-8
M. Wt: 221.3
InChI Key: FCCDSWZCLUINMH-UHFFFAOYSA-N
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Description

Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[3.1.1]heptane core. The tert-butyl carbamate group acts as a protective moiety for the secondary amine, while the ethynyl substituent at the 1-position introduces alkyne functionality, enabling applications in click chemistry or as a synthetic intermediate for pharmaceuticals and agrochemicals. Its bicyclic structure confers conformational rigidity, influencing reactivity and binding properties in biological systems .

Properties

IUPAC Name

tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-13-8-10(9-13)6-7-14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCDSWZCLUINMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1(C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, a nitrogen-containing bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, supported by relevant data tables and case studies.

Synthesis Methods

The synthesis of this compound typically involves cycloaddition reactions and functionalization of bicyclic systems. Recent studies have indicated that variations in synthetic pathways can lead to different biological activities based on the substituents introduced during synthesis.

Antimicrobial Activity

Recent research has highlighted the antibacterial properties of related bicyclic compounds, suggesting potential efficacy against various bacterial strains. For instance, studies have shown that derivatives of azabicyclo compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Bicyclic Compounds

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
ControlE. coli10
ControlS. aureus12

Antitumor Activity

In addition to its antibacterial properties, initial investigations into the antitumor activity of this compound have shown promising results in vitro against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to fully elucidate this pathway.

Case Study: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that the compound induced significant cell death at concentrations above 10 µM, with an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutic agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that could contribute to their protective effects against oxidative stress in cells.

Scientific Research Applications

Organic Synthesis

Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through various reactions, including:

  • C–H Activation: This compound can facilitate catalytic C–H activation reactions, enabling the formation of new carbon-carbon bonds .
  • Functionalization: The ethynyl group can be utilized for further functionalization, allowing chemists to introduce diverse functional groups into the molecule.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the design of drugs targeting the central nervous system (CNS). Its structural features may enhance binding affinities to specific biological targets, making it a candidate for:

  • Neuroprotective Agents: Research indicates that derivatives of this compound could exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Pain Management: The bicyclic structure may interact with pain receptors, leading to the development of novel analgesics.

Data Table: Comparison with Similar Compounds

Compound NameStructure TypePotential Applications
This compoundBicyclicDrug development, organic synthesis
Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylateBicyclicBiological studies, synthetic intermediates
Tert-butyl 3-oxo-6-azabicyclo[3.1.0]hexaneBicyclicEnzyme inhibitors

Case Study 1: Synthesis of Neuroprotective Agents

A study explored the synthesis of derivatives of this compound aimed at enhancing neuroprotective activity against oxidative stress in neuronal cells. The research demonstrated that specific modifications to the ethynyl group improved efficacy in cellular models.

Case Study 2: Catalytic Applications

Research highlighted the use of this compound in catalytic reactions for C–H activation processes, significantly streamlining synthetic routes for complex molecules with potential pharmaceutical applications. The study reported a reduction in steps from traditional methods by implementing this compound as a key intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-azabicycloalkane carboxylates. Key structural variations among analogs include ring size, substituent type/position, and functional groups. Below is a detailed comparison:

Structural Variations and Substituent Effects

Compound Name Bicyclo System Substituent(s) Molecular Weight Key Properties/Applications CAS/Reference
Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate [3.1.1] 1-ethynyl 223.29* Alkyne reactivity, rigid scaffold for drug design Not specified
tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate [3.1.1] 4-hydroxy 213.28 Hydrogen bonding, solubility enhancement
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 5-amino (diazabicyclo) 227.29 Dual amine sites, chelation potential 1290539-90-0
tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate [3.1.1] 1-fluoro, 5-formyl 243.27 Electrophilic formyl group, fluorinated stability 2344680-51-7
tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 6-oxo 199.23 Ketone reactivity, potential for further derivatization 198835-01-7

*Calculated based on formula C₁₁H₁₇NO₂.

Key Observations:

  • Ring Size Differences : The [3.1.1] system (e.g., 1-ethynyl and 4-hydroxy analogs) exhibits distinct strain and spatial arrangement compared to [2.2.1] systems. For example, [2.2.1] bicyclo compounds (e.g., tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) have a smaller bridgehead angle, increasing ring strain and reactivity .
  • Substituent Impact :
    • Ethynyl : Enhances click chemistry utility (e.g., Huisgen cycloaddition) but may reduce solubility.
    • Hydroxy : Improves solubility via hydrogen bonding but requires protection during synthesis .
    • Fluoro/Formyl : Fluorine increases metabolic stability and lipophilicity; formyl groups serve as electrophilic handles for condensation reactions .

Physicochemical Properties

  • Solubility: Hydroxy and amino derivatives (e.g., tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate) show higher aqueous solubility due to polar groups, whereas ethynyl and tert-butyl groups favor organic solvents .
  • Stability: Fluorinated analogs (e.g., 1-fluoro-5-formyl derivative) exhibit enhanced oxidative stability compared to non-halogenated counterparts .

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